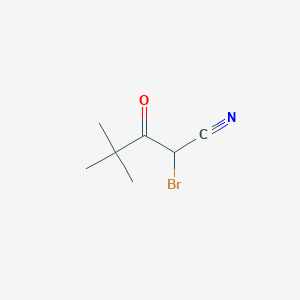
4-氨基-6-氯嘧啶-5-腈
概述
描述
4-Amino-6-chloropyrimidine-5-carbonitrile is an organic compound with the molecular formula C5H3ClN4. It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as methanol and ethanol . This compound is known for its wide range of applications, particularly in the fields of agriculture, pharmaceuticals, and chemical research .
科学研究应用
4-Amino-6-chloropyrimidine-5-carbonitrile has numerous applications in scientific research:
生化分析
Biochemical Properties
4-Amino-6-chloropyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in nucleotide synthesis, which can affect DNA replication and repair processes. The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of these biomolecules .
Cellular Effects
The effects of 4-Amino-6-chloropyrimidine-5-carbonitrile on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. Additionally, 4-Amino-6-chloropyrimidine-5-carbonitrile can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Amino-6-chloropyrimidine-5-carbonitrile exerts its effects by binding to specific target sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, by competing with its natural substrate. This inhibition leads to a decrease in DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-chloropyrimidine-5-carbonitrile can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to 4-Amino-6-chloropyrimidine-5-carbonitrile can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 4-Amino-6-chloropyrimidine-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of 4-Amino-6-chloropyrimidine-5-carbonitrile have been associated with hepatotoxicity and nephrotoxicity in animal studies. Additionally, threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
4-Amino-6-chloropyrimidine-5-carbonitrile is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of 4-Amino-6-chloropyrimidine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 4-Amino-6-chloropyrimidine-5-carbonitrile can influence its activity and function. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
4-Amino-6-chloropyrimidine-5-carbonitrile can be synthesized through various methods. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile with ammonia in a solvent such as 1,4-dioxane or methanol at low temperatures . The reaction typically proceeds as follows:
- Dissolve 4,6-dichloropyrimidine-5-carbonitrile in 1,4-dioxane or methanol.
- Cool the solution to 0°C using an ice bath.
- Add ammonia solution dropwise to the reaction mixture.
- Stir the mixture at 0°C for approximately 30 minutes.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
In industrial settings, the production of 4-Amino-6-chloropyrimidine-5-carbonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Amino-6-chloropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce nitro or hydroxyl derivatives .
作用机制
The mechanism of action of 4-Amino-6-chloropyrimidine-5-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .
相似化合物的比较
Similar Compounds
4,6-Dichloropyrimidine-5-carbonitrile: A precursor in the synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile.
4-Chloro-2-methylpyrimidine-5-carbonitrile: Another pyrimidine derivative with similar chemical properties.
4-Chloro-5-pyrimidinecarbonitrile:
Uniqueness
4-Amino-6-chloropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its amino and chloro substituents allow for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .
属性
IUPAC Name |
4-amino-6-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVMFCKRFRCMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483831 | |
| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60025-09-4 | |
| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)




![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)



